N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C24H24N6O2 and a molecular weight of 428.498 g/mol . This compound is part of the pyrazole family, known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide . The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide .
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide .
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-neopentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide .
Uniqueness
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and phenyl groups, which may contribute to its distinct biological and chemical properties. This uniqueness can make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N6O2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N6O2/c1-4-32-23-13-9-8-12-19(23)21-14-22(27-26-21)24(31)28-25-15-20-16(2)29-30(17(20)3)18-10-6-5-7-11-18/h5-15H,4H2,1-3H3,(H,26,27)(H,28,31)/b25-15+ |
InChI Key |
BBDWXFLYNMADFR-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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